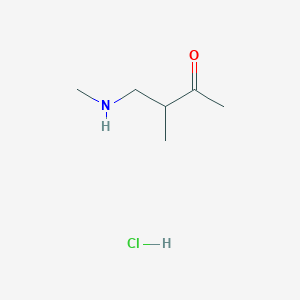
3-Methyl-4-(methylamino)butan-2-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-(methylamino)butan-2-one;hydrochloride is a chemical compound with a molecular formula of C6H13NO•HCl It is a hydrochloride salt form of 3-Methyl-4-(methylamino)butan-2-one, which is a ketone with an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(methylamino)butan-2-one;hydrochloride typically involves the reaction of 3-Methyl-2-butanone with methylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(methylamino)butan-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amines and other derivatives.
Scientific Research Applications
3-Methyl-4-(methylamino)butan-2-one;hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemical compounds.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(methylamino)butan-2-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. It can also interact with biological molecules, potentially affecting enzymatic activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-butanone: A ketone with similar structural features but lacking the amino group.
Methylamine: A simple amine that can react with ketones to form compounds like 3-Methyl-4-(methylamino)butan-2-one.
4-Methyl-2-pentanone: Another ketone with a similar carbon skeleton but different functional groups.
Uniqueness
3-Methyl-4-(methylamino)butan-2-one;hydrochloride is unique due to the presence of both a ketone and an amino group in its structure. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various research and industrial applications.
Properties
CAS No. |
61841-62-1 |
|---|---|
Molecular Formula |
C6H14ClNO |
Molecular Weight |
151.63 g/mol |
IUPAC Name |
3-methyl-4-(methylamino)butan-2-one;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c1-5(4-7-3)6(2)8;/h5,7H,4H2,1-3H3;1H |
InChI Key |
HYROKZWFGAOVBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC)C(=O)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















